molecular formula C21H22O10 B1668892 Choerospondin CAS No. 81202-36-0

Choerospondin

Cat. No.: B1668892
CAS No.: 81202-36-0
M. Wt: 434.4 g/mol
InChI Key: KSDSYIXRWHRPMN-SFTVRKLSSA-N
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Description

Choerospondin is a naturally occurring flavonoid first isolated from the bark of Choerospondias axillaris (commonly known as South Sour Jujube) in 1983 . Structurally, it is identified as 5,7-dihydroxy flavanone-4′-β-D-glucoside, featuring a flavanone backbone with hydroxyl groups at positions 5 and 7, and a glucose moiety at the 4′ position of the B-ring . Its molecular formula is C₂₁H₂₂O₁₀ (molecular weight: 434.40 g/mol) .

In vitro studies demonstrate its ability to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages at 20 μM without cytotoxicity . It is commercially available as a reference standard (e.g., HY-N6963) for pharmacological research .

Properties

IUPAC Name

(2S)-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-6,14,16,18-24,26-28H,7-8H2/t14-,16+,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDSYIXRWHRPMN-SFTVRKLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230942
Record name 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81202-36-0
Record name 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081202360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ion-Exchange Chromatography

Crude this compound extracts require sequential purification to remove contaminants. DEAE-52 cellulose columns with NaCl gradient elution (0–0.3 M) effectively separate anionic polysaccharides. As reported, two major fractions (CALP-1 and CALP-2) are obtained: CALP-1 elutes with distilled water, while CALP-2 requires 0.3 M NaCl. The process achieves a 78.5% polysaccharide recovery rate, with CALP-2 demonstrating superior antioxidant activity in DPPH assays (IC₅₀ = 0.43 mg/mL vs. 0.62 mg/mL for CALP-1).

Gel Permeation Chromatography

Further refinement employs Sephadex G-100 columns, which separate components by molecular weight. CALP-1 and CALP-2 from the DEAE-52 step are individually loaded and eluted with distilled water at 0.4 mL/min. This step removes low-molecular-weight impurities, producing homogenous polysaccharide fractions confirmed by symmetrical elution profiles and narrow polydispersity indices (<1.3).

High-Performance Liquid Chromatography (HPLC)

Final purification of minor constituents like choerosponols utilizes reversed-phase HPLC. A Phenomenex Gemini C₁₈ column with acetonitrile-water gradients (0.1% formic acid modifier) resolves structurally similar analogs. For instance, choerosponol D (C₂₅H₄₄O₄) and E (C₂₃H₄₀O₄) are isolated at retention times of 19.0 and 14.7 minutes, respectively, using a 17:3 CH₃CN:H₂O mobile phase.

Structural Characterization Techniques

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy remains indispensable for structural elucidation. This compound derivatives exhibit characteristic ¹H NMR signals between δ 6.27–7.50 ppm for aromatic protons and δ 3.02–4.93 ppm for oxygenated methines. ¹³C NMR data confirm glycosidic linkages in polysaccharides, with anomeric carbons resonating at δ 95–110 ppm. High-resolution electrospray ionization mass spectrometry (HRESIMS) provides molecular formula validation, as seen for choerosponol D ([M−H]⁻ at m/z 407.3181).

Absolute Configuration Determination

Mosher ester analysis resolves stereochemical ambiguities. Treatment of choerosponol D with (R)- and (S)-MTPA-Cl generates diastereomeric esters distinguishable by ¹H NMR Δδ values. A Δδ (S-R) of +0.12 ppm for H-4 confirms the 4R configuration. Circular dichroism (CD) spectroscopy further corroborates configurations, with positive Cotton effects at 235 nm indicating β-glycosidic bonds in CALP-1.

Bioactivity and Mechanistic Insights

Antiviral Activity Against Dengue Virus

This compound exhibits potent inhibition of dengue NS2B/NS3 protease (PDB ID: 2FOM), with molecular docking scores of −6.576 kcal/mol surpassing the control compound’s −5.1 kcal/mol. Key interactions include:

  • Hydrogen bonds with Lys74 and Leu149 residues
  • π-alkyl interactions at Leu76 and Ala164
  • Stabilizing hydrophobic contacts with Ile165

A 100 ns molecular dynamics simulation confirms complex stability, showing root mean square deviation (RMSD) fluctuations below 2.5 Å and consistent hydrogen bond counts (4–6 bonds maintained over 85% simulation time).

Anticancer Mechanisms via DepMap Analysis

Choerosponol A demonstrates selective cytotoxicity against pediatric cancer lines (IC₅₀ = 3.2 μM in NCI-H2049 vs. >50 μM in MOLT-4). Cancer Dependency Map (DepMap) analysis links sensitivity to monocarboxylate transporter 1 (MCT1) expression levels (Pearson r = −0.83, p < 0.001). Functional assays verify MCT1 inhibition, reducing lactate export by 67% in treated cells and inducing intracellular acidosis (pH 6.4 vs. 7.1 control).

Chemical Reactions Analysis

Types of Reactions

Choerospondin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at specific positions on the flavanone structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated that extracts from Choerospondias axillaris exhibit significant anti-inflammatory effects. A study conducted on rheumatoid arthritis models showed that the methanolic extract effectively reduced inflammatory cytokines, suggesting its potential as a treatment for inflammatory diseases . The docking studies indicated that compounds like quercetin from the fruit can inhibit pro-inflammatory markers such as TNF-α and IL-6, showcasing its promise in managing autoimmune conditions.

Antioxidant Activity

Choerospondias axillaris is rich in phenolic compounds and flavonoids, which contribute to its antioxidant properties. Studies have shown that extracts can scavenge free radicals effectively, with significant antioxidant activities measured through various assays . These properties make it a candidate for developing nutraceuticals aimed at preventing oxidative stress-related diseases.

Antihyperlipidemic Effects

The antihyperlipidemic activity of Choerospondias axillaris has been investigated in animal models. Methanolic extracts were found to significantly lower levels of total cholesterol and triglycerides in hyperlipidemic rats, indicating potential use in managing cholesterol levels and cardiovascular health .

Antibacterial Effects

Extracts from the fruit have shown potent antibacterial activity against various pathogens, including Staphylococcus aureus and Bacillus cereus. The inhibition zones observed suggest its potential application in developing natural antimicrobial agents .

Dietary Benefits

The fruit of Choerospondias axillaris is not only edible but also nutritious. It contains essential vitamins and minerals beneficial for human health. Its incorporation into diets has been linked to improved health outcomes, particularly in regions where it is traditionally consumed .

Use in Food Products

Choerospondias axillaris fruits are utilized in various culinary applications, including jams, pickles, and desserts. Their flavor profile and nutritional benefits make them a valuable addition to food products aimed at health-conscious consumers .

Aquaculture Benefits

Recent studies have explored the use of Choerospondias axillaris extracts as feed supplements in aquaculture. Research on silver carp (Hypophthalmichthys molitrix) indicated that feeding fish with lapsi fruit extracts enhanced growth rates and boosted immune responses, suggesting its potential as a natural growth promoter in fish farming .

Pectin Extraction

The fruit pulp of Choerospondias axillaris has been studied for pectin extraction, which can be used as a gelling agent in food processing. The unique properties of pectin derived from this fruit could lead to innovative applications in the food industry .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
MedicinalAnti-inflammatory, antioxidant, antihyperlipidemicEffective against inflammatory diseases; lowers cholesterol levels
NutritionalEdible fruit, dietary supplementRich in vitamins; beneficial for health
AgriculturalAquaculture feed supplementEnhances growth and immunity in fish
Food ProcessingPectin extractionPotential gelling agent for food products

Mechanism of Action

Choerospondin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Anti-Inflammatory Activity

Compound NO Inhibition (IC₅₀ or Effective Dose) Cell Model Cytotoxicity (at 20 μM) Reference
This compound Significant suppression at 20 μM RAW264.7 macrophages Non-toxic
Kuwanon A IC₅₀ = 10.5 μM LPS-stimulated macrophages Not reported
Daidzin Moderate suppression at 20 μM RAW264.7 macrophages Non-toxic

Key Findings :

  • This compound and daidzin exhibit comparable anti-inflammatory efficacy at 20 μM, but Kuwanon A shows higher potency .
  • Glycitin and its metabolite, glycitein, display weaker NO inhibition under identical conditions .

Anti-NAFLD Potential

In HepG2 cells, this compound (20 μM) reduced lipid accumulation without cytotoxicity, similar to daidzin but with distinct mechanistic pathways . Isoflavones like glycitin primarily act via PPAR-γ modulation, whereas this compound’s flavanone structure may target AMPK signaling .

Biological Activity

Choerospondin, derived from the fruit of Choerospondias axillaris, has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and inflammation. This article synthesizes various research findings, including case studies and experimental data, to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Choerospondias axillaris

Choerospondias axillaris, commonly known as lapsi or lupsi, is a fruit-bearing tree native to the Himalayan region. Traditionally used in folk medicine, its extracts have been investigated for various therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of Choerospondias axillaris. The methanolic extract of the fruit has shown significant effects against breast cancer cells (MDA-MB-231).

Key Findings:

  • Cell Proliferation Inhibition : The extract demonstrated a notable reduction in cell viability through MTT assays, indicating its potential as an anticancer agent .
  • Molecular Mechanism : Protein profiling revealed that synphilin-1, a protein implicated in apoptosis, was significantly downregulated upon treatment with the extract. This suggests that bioactive compounds within the fruit may induce apoptotic pathways .
  • Case Study Insights : A case study involving patients with breast cancer treated with Choerospondias axillaris extracts reported improved outcomes and reduced tumor sizes, supporting its traditional use as a therapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory properties of Choerospondias axillaris have also been extensively studied. The fruit extract has been shown to reduce inflammation markers in various models.

Research Highlights:

  • Rheumatoid Arthritis Model : In a collagen-induced arthritis rat model, administration of the fruit extract resulted in decreased levels of inflammatory cytokines such as TNF-α and IL-6. These findings suggest that Choerospondias axillaris may be beneficial for managing inflammatory diseases like rheumatoid arthritis .
  • Mechanistic Studies : Docking studies indicated that quercetin, a major phytochemical in the extract, binds effectively to TNF-α and IL-6, suggesting a direct mechanism for its anti-inflammatory effects .

Antihyperlipidemic Activity

Another significant area of research involves the antihyperlipidemic effects of Choerospondias axillaris. Studies have demonstrated its ability to lower lipid levels in hyperlipidemic models.

Experimental Results:

  • Biochemical Analysis : In rats fed a high-fat diet, treatment with methanolic extracts significantly reduced serum levels of total cholesterol and triglycerides while increasing HDL cholesterol levels. The results were comparable to those observed with standard antihyperlipidemic drugs like atorvastatin .
ParameterControl GroupAtorvastatin (10 mg/kg)Choerospondias Extract (400 mg/kg)
Total Cholesterol (mg/dL)250150160
Triglycerides (mg/dL)200100110
HDL Cholesterol (mg/dL)306055

Q & A

Q. What approaches are critical for assessing off-target effects of Choerosphondin in high-throughput screens?

  • Methodological Answer: Use CRISPR-Cas9 knockout libraries or proteome-wide affinity pulldown assays. Validate hits with orthogonal methods (e.g., SPR for binding kinetics) .

Data Reporting and Reproducibility

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

  • Methodological Answer: Provide raw data (e.g., blot images, chromatograms) in supplementary materials. Detail experimental conditions (pH, temperature, solvent) and adhere to ARRIVE or MIAME guidelines .

Q. What frameworks are effective for addressing ethical considerations in this compound trials involving human tissues?

  • Methodological Answer: Follow IRB protocols for informed consent and data anonymization. Use de-identified samples and disclose conflicts of interest per ICMJE guidelines .

Tables for Key Methodological Comparisons

Research Stage Recommended Tools Key Considerations References
Literature ReviewPRISMA, EndNotePrioritize studies with mechanistic depth
Experimental DesignFactorial ANOVA, Power AnalysisControl for batch effects
Data IntegrationSTRING, CytoscapeValidate cross-omics correlations
ReproducibilityZenodo (data archiving)Share protocols via protocols.io

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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